![molecular formula C20H19N3O2S B2429899 3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442556-65-2](/img/structure/B2429899.png)

3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

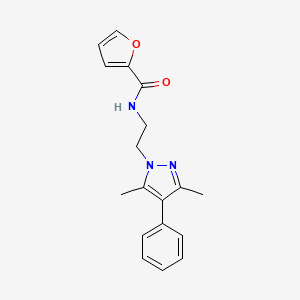

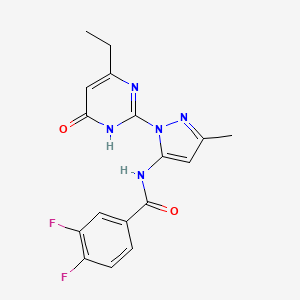

The compound “3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound “3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is likely to have a complex three-dimensional structure due to the presence of multiple functional groups and a cyclic component .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and stability. The searched resources do not provide specific physical and chemical properties for this compound .Scientific Research Applications

Synthesis and Chemical Properties

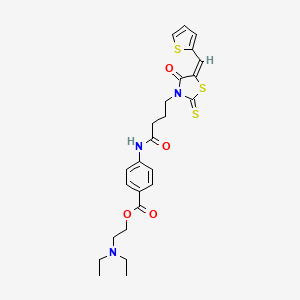

Researchers have explored the synthesis routes and chemical properties of similar thienoquinoline derivatives, showcasing their potential in the development of novel compounds with significant biological activities. For instance, the synthesis of thienoquinolines involves reactions with primary amines, leading to derivatives with potent cytotoxic activities against cancer cell lines, such as murine leukemia and human Jurkat leukemia cells (Deady et al., 2003). Additionally, methods for creating novel heterocyclo-thieno[2,3-b]quinoline derivatives have been detailed, highlighting the versatility of these compounds in synthesizing a wide range of pharmacologically relevant molecules (Awad et al., 1991).

Biological Activities

The thienoquinoline derivatives have shown promising results in various biological applications. For example, one study demonstrated the efficacy of a thieno[2,3-b]quinoline derivative as a phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme inhibitor, displaying significant anti-proliferative activity against breast cancer cell lines (Leung et al., 2014). This highlights the potential of such compounds in developing targeted therapies for difficult-to-treat cancers, including triple-negative breast cancer.

Structural and Optical Properties

Research into the structural and optical properties of quinoline derivatives provides insights into their potential applications in materials science. For instance, the analysis of crystalline structures through X-ray diffraction and various spectroscopic methods aids in understanding the molecular interactions and stability of these compounds (Polo-Cuadrado et al., 2021). Such studies are crucial for the design of novel materials with specific electronic or optical characteristics.

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of thienoquinoline derivatives have been a significant area of research. These compounds exhibit a wide range of activities against various pathogens and cancer cell lines, making them valuable candidates for new therapeutic agents (Khalifa et al., 2015). The exploration of their biological activities contributes to the ongoing search for effective and selective treatments for infectious diseases and cancer.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-amino-N-(2,6-dimethylphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-10-5-3-6-11(2)17(10)23-19(25)18-16(21)13-9-12-14(22-20(13)26-18)7-4-8-15(12)24/h3,5-6,9H,4,7-8,21H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWIOCHTWWZHTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2429818.png)

![1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride](/img/structure/B2429820.png)

![Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2429821.png)

![(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride](/img/structure/B2429831.png)

![Ethyl 1-benzyl-4-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2429832.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2429836.png)

![2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429837.png)